1,2-Diisopropyl citrate 1,2-Diisopropyl citrate
Brand Name: Vulcanchem
CAS No.: 101396-14-9
VCID: VC17057141
InChI: InChI=1S/C12H20O7/c1-7(2)18-10(15)6-12(17,5-9(13)14)11(16)19-8(3)4/h7-8,17H,5-6H2,1-4H3,(H,13,14)
SMILES:
Molecular Formula: C12H20O7
Molecular Weight: 276.28 g/mol

1,2-Diisopropyl citrate

CAS No.: 101396-14-9

Cat. No.: VC17057141

Molecular Formula: C12H20O7

Molecular Weight: 276.28 g/mol

* For research use only. Not for human or veterinary use.

1,2-Diisopropyl citrate - 101396-14-9

Specification

CAS No. 101396-14-9
Molecular Formula C12H20O7
Molecular Weight 276.28 g/mol
IUPAC Name 3-hydroxy-5-oxo-5-propan-2-yloxy-3-propan-2-yloxycarbonylpentanoic acid
Standard InChI InChI=1S/C12H20O7/c1-7(2)18-10(15)6-12(17,5-9(13)14)11(16)19-8(3)4/h7-8,17H,5-6H2,1-4H3,(H,13,14)
Standard InChI Key VESPYRAOFXGNOV-UHFFFAOYSA-N
Canonical SMILES CC(C)OC(=O)CC(CC(=O)O)(C(=O)OC(C)C)O

Introduction

Chemical Identity and Structural Features

1,2-Diisopropyl citrate belongs to the class of organic compounds known as tricarboxylic acid esters. Its systematic name, 1,2,3-propanetricarboxylic acid, 2-hydroxy-, 1,2-bis(1-methylethyl) ester, reflects the substitution pattern of isopropyl groups on the citrate backbone . The compound’s structural attributes are summarized below:

Table 1: Key Chemical Identifiers of 1,2-Diisopropyl Citrate

PropertyValueSource
CAS Registry Number101396-14-9
UNIIWSL2233X3J
Molecular FormulaC12H20O7\text{C}_{12}\text{H}_{20}\text{O}_{7}
Molecular Weight276.283 g/mol
SMILES NotationCC(C)OC(=O)CC(O)(CC(=O)O)C(=O)OC(C)C
InChI KeyVESPYRAOFXGNOV-UHFFFAOYSA-N

The SMILES string indicates two isopropyl ester groups (OC(=O)C(C)C\text{OC}(=O)\text{C}(C)C) at the 1- and 2-positions of the citric acid backbone, with a free hydroxyl group at the 3-position . This configuration imparts moderate polarity, suggesting solubility in organic solvents such as ethanol or dimethyl sulfoxide.

Stereochemical and Conformational Properties

1,2-Diisopropyl citrate exhibits racemic stereochemistry, with no defined stereocenters in its structure . The absence of optical activity (±\pm) simplifies its synthesis and purification processes compared to chiral citrate esters. Key stereochemical parameters include:

Table 2: Stereochemical Profile of 1,2-Diisopropyl Citrate

ParameterValueSource
StereochemistryRacemic
Defined Stereocenters0
E/Z Centers0
Optical Activity(±\pm)

The lack of stereochemical complexity reduces barriers to industrial-scale production, as resolution of enantiomers is unnecessary. Molecular dynamics simulations of analogous citrate esters suggest that the isopropyl groups induce steric hindrance, potentially influencing interactions with polymer matrices .

Physicochemical Properties and Functional Behavior

Although experimental data on melting/boiling points and solubility are absent in the reviewed sources, predictive models offer preliminary insights:

  • Hydrophobicity: The logP value (estimated via XLogP3) of ~1.2 suggests moderate lipophilicity, suitable for plasticizer applications.

  • Hydrogen Bonding: The free hydroxyl group enables hydrogen bond donation (HBD=1\text{HBD} = 1), enhancing compatibility with polar polymers like polyvinyl chloride (PVC).

Comparative analysis with triisopropyl citrate (CAS 15833-10-0) indicates that 1,2-diisopropyl citrate’s reduced esterification may lower plasticizing efficiency but improve biodegradability due to increased hydrophilicity.

Future Research Directions

Critical knowledge gaps include:

  • Synthetic Optimization: Development of regioselective catalysts for large-scale production.

  • Application Testing: Performance evaluation in polymer blends and biocompatible materials.

  • Toxicological Profiling: Acute/chronic toxicity studies to meet REACH registration requirements.

Collaborative efforts between academic and industrial laboratories could accelerate the translation of this compound into commercial applications.

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